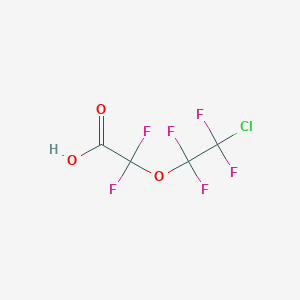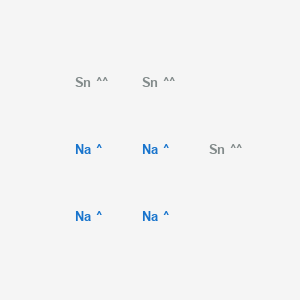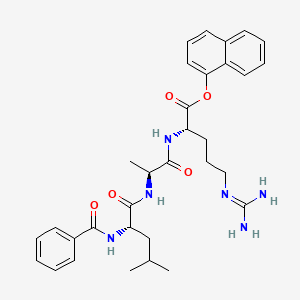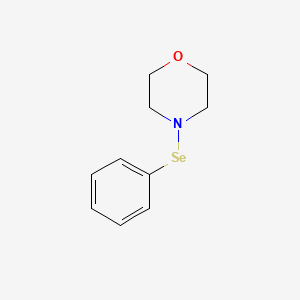
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is a chemical compound with a unique structure that combines a cyclopentene ring with a trimethylsilyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclopentene. The initial step involves the formation of a cyclopentene derivative, which is then subjected to a series of reactions to introduce the trimethylsilyl group and the prop-2-en-1-one moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs.
Chemical Reactions Analysis
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group or other functional groups are replaced by different substituents. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a precursor for drug development. Researchers are investigating its effects on various diseases and conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Cyclopent-1-en-1-yl)prop-2-en-1-one: This compound lacks the trimethylsilyl group, which significantly alters its reactivity and applications.
3-(Trimethylsilyl)prop-2-en-1-one:
Cyclopent-1-en-1-yl derivatives: Other derivatives of cyclopent-1-en-1-yl may have different functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
81255-86-9 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
WSWJNEKJERVLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC(=O)C1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


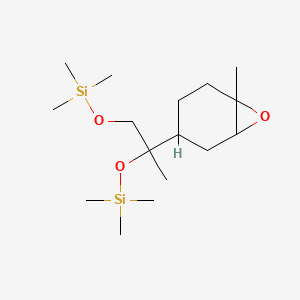
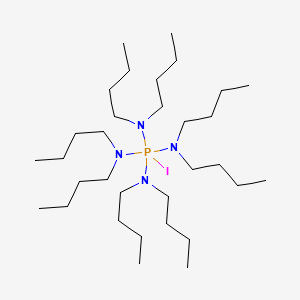
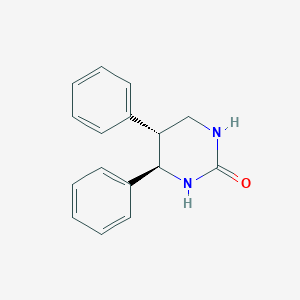

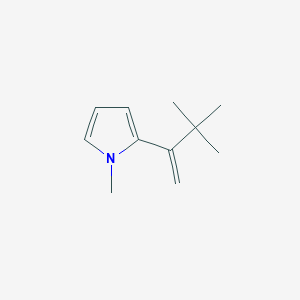
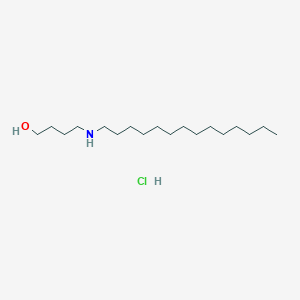
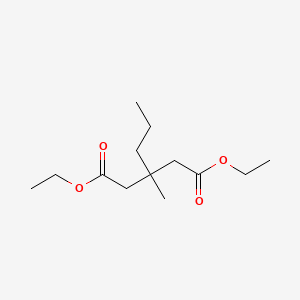

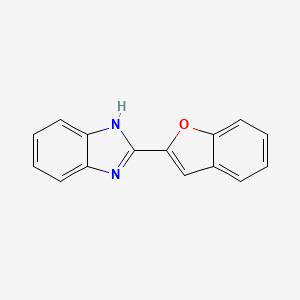
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
